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Compound of Interest

Compound Name: 2-Ethyl-3-methylbut-1-ene

Cat. No.: B13780073

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural formula,
physicochemical properties, synthesis, spectroscopic characterization, and reactivity of 2-
Ethyl-3-methylbut-1-ene. This document is intended to serve as a valuable resource for
researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug
development.

Chemical Structure and Properties

2-Ethyl-3-methylbut-1-ene is an unsaturated hydrocarbon with the molecular formula C7Haa.
[1][2][3] Its structure features a terminal double bond and a branched alkyl chain. The IUPAC
name clearly defines its structure: a four-carbon butene chain with the double bond at the first
position, an ethyl group at the second carbon, and a methyl group at the third carbon.

Synonyms: 3-Methyl-2-ethyl-1-butene, 2-Methyl-3-methylenepentane.[1][2][3]

The key physicochemical properties of 2-Ethyl-3-methylbut-1-ene are summarized in the table
below for easy reference.
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Property Value

Molecular Formula C7H14

Molecular Weight 98.19 g/mol [1]

CAS Number 7357-93-9[1][2][3]
Boiling Point 85.1 °C at 760 mmHg|[3]
Density 0.704 g/cm?3[3]
Refractive Index 1.4024[3]

Melting Point -124.4 °C (estimate)[3]
Flash Point 108 °C[3]

Synthesis of 2-Ethyl-3-methylbut-1-ene

The synthesis of 2-Ethyl-3-methylbut-1-ene can be achieved through several established
organic chemistry methodologies. The most common and regioselective methods include the
Wittig reaction and the dehydration of a corresponding tertiary alcohol.

Wittig Reaction (Proposed Experimental Protocol)

The Wittig reaction is a highly effective method for the synthesis of alkenes from carbonyl
compounds and phosphonium ylides.[4][5][6] For the synthesis of 2-Ethyl-3-methylbut-1-ene,
the reaction would involve 3-methyl-2-butanone and the ylide generated from
ethyltriphenylphosphonium bromide.

Reaction Scheme:
Experimental Protocol:
o Step 1: Preparation of the Phosphonium Ylide.

o In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a
reflux condenser, and a nitrogen inlet, add ethyltriphenylphosphonium bromide (1.1 eq)
and anhydrous tetrahydrofuran (THF).
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o Cool the suspension to 0 °C in an ice bath.

o Slowly add a strong base, such as n-butyllithium (1.0 eq), dropwise via syringe. The
formation of the ylide is indicated by the appearance of a characteristic orange or red
color.

o Stir the mixture at 0 °C for 1 houir.

o Step 2: Reaction with the Ketone.

o To the ylide solution at 0 °C, add a solution of 3-methyl-2-butanone (1.0 eq) in anhydrous
THF dropwise.

o Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The
progress of the reaction can be monitored by thin-layer chromatography (TLC).

e Step 3: Work-up and Purification.

o Quench the reaction by the slow addition of a saturated agueous solution of ammonium
chloride.

o Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
o Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
o Filter the drying agent and concentrate the filtrate under reduced pressure.

o The crude product, which contains the desired alkene and triphenylphosphine oxide, can
be purified by fractional distillation to yield pure 2-Ethyl-3-methylbut-1-ene.

Dehydration of 2-Ethyl-3-methylbutan-2-ol

An alternative synthetic route involves the acid-catalyzed dehydration of 2-ethyl-3-methylbutan-
2-0l.[7][8][9] This tertiary alcohol can be prepared via a Grignard reaction between 3-methyl-2-

butanone and ethylmagnesium bromide. The subsequent dehydration typically yields a mixture
of alkene isomers, with the Zaitsev and Hofmann products being the major and minor products,
respectively.
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Spectroscopic Data

The structural elucidation of 2-Ethyl-3-methylbut-1-ene is confirmed by various spectroscopic
techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The H and 13C NMR spectra provide detailed information about the connectivity of atoms in the
molecule.

13C NMR Chemical Shifts (CDCls):[1][10]

Carbon Atom Chemical Shift (0, ppm)
C1 (=CHz) ~108.5

C2 (-C(Et)=) ~153.2

C3 (-CH(Me)2) ~33.8

C4 (-CH(CHs)2) ~21.5 (x2)

C5 (-CH2CHs) ~24.1

C6 (-CH2CH3) ~12.9

1H NMR Spectral Data (Predicted):

e 0 ~4.7-4.9 ppm (m, 2H): Protons on the terminal double bond (=CH2).

& ~2.0-2.2 ppm (g, 2H): Methylene protons of the ethyl group (-CH2CHs).

0 ~1.8-2.0 ppm (sept, 1H): Methine proton of the isopropyl group (-CH(CHs)2).

0 ~1.0-1.2 ppm (t, 3H): Methyl protons of the ethyl group (-CH2CHs).

0 ~0.9-1.0 ppm (d, 6H): Methyl protons of the isopropyl group (-CH(CHs3)2).

Infrared (IR) Spectroscopy
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The IR spectrum of 2-Ethyl-3-methylbut-1-ene exhibits characteristic absorption bands for an
alkene.[1]

Key IR Absorption Bands:

Wavenumber (cm~?) Vibration

~3080 =C-H stretch
~2960-2850 C-H stretch (alkyl)

~1645 C=C stretch

~890 =C-H bend (out-of-plane)

Mass Spectrometry

The mass spectrum of 2-Ethyl-3-methylbut-1-ene shows a molecular ion peak and
characteristic fragmentation patterns.[1][11]

Key Mass Spectrometry Data:

miz Interpretation
98 Molecular ion [M]*
83 [M - CHs]*

69 [M - C2Hs]*

55 [M - CsH7]*

Reactivity and Chemical Transformations

The reactivity of 2-Ethyl-3-methylbut-1-ene is primarily dictated by the presence of the
carbon-carbon double bond. It undergoes typical electrophilic addition reactions.

The general workflow for the synthesis and characterization of 2-Ethyl-3-methylbut-1-ene via
the Wittig reaction is depicted below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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